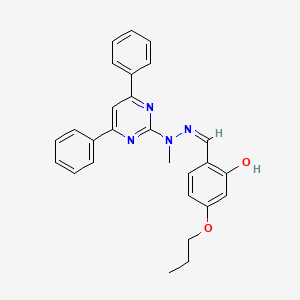![molecular formula C17H18N2O4 B6098395 N-[4-(acetylamino)phenyl]-2,4-dimethoxybenzamide](/img/structure/B6098395.png)
N-[4-(acetylamino)phenyl]-2,4-dimethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(acetylamino)phenyl]-2,4-dimethoxybenzamide (abbreviated as APDMB) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. APDMB is a benzamide derivative that has been synthesized through various methods, and its mechanism of action and biochemical effects have been studied extensively.
Mecanismo De Acción
The mechanism of action of N-[4-(acetylamino)phenyl]-2,4-dimethoxybenzamide is not fully understood. However, it has been suggested that this compound exerts its effects through the inhibition of various enzymes and signaling pathways. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. This compound has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that are involved in the regulation of gene expression. Inhibition of HDACs has been shown to induce apoptosis in cancer cells and reduce inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce the levels of inflammatory mediators, such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α), in animal models of inflammatory diseases. This compound has also been shown to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation in animal models of neurodegenerative diseases. Additionally, this compound has been shown to induce apoptosis in cancer cells and inhibit the growth of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[4-(acetylamino)phenyl]-2,4-dimethoxybenzamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. This compound has also been shown to have low toxicity in animal models, making it a safe compound for use in lab experiments. However, this compound has some limitations for lab experiments. It has limited solubility in water, which can make it difficult to administer in animal models. Additionally, the mechanism of action of this compound is not fully understood, which can make it difficult to interpret the results of lab experiments.
Direcciones Futuras
There are several future directions for the research of N-[4-(acetylamino)phenyl]-2,4-dimethoxybenzamide. One potential direction is the further investigation of its anticancer effects. This compound has been shown to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines. Further research could focus on the development of this compound as a potential cancer treatment. Another potential direction is the investigation of its neuroprotective effects. This compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases. Further research could focus on the development of this compound as a potential treatment for neurodegenerative diseases. Additionally, the mechanism of action of this compound is not fully understood. Further research could focus on elucidating the mechanism of action of this compound, which could lead to the development of more effective treatments.
Métodos De Síntesis
N-[4-(acetylamino)phenyl]-2,4-dimethoxybenzamide can be synthesized through various methods, including the reaction of 2,4-dimethoxybenzoic acid with acetic anhydride and aniline, or the reaction of 2,4-dimethoxybenzoyl chloride with aniline and acetic anhydride. The resulting product is then purified through recrystallization or chromatography. The purity of the final product can be determined through various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, high-performance liquid chromatography (HPLC), and mass spectrometry (MS).
Aplicaciones Científicas De Investigación
N-[4-(acetylamino)phenyl]-2,4-dimethoxybenzamide has been used in various scientific research studies due to its potential applications in medical research. It has been studied for its anticancer, anti-inflammatory, and neuroprotective effects. This compound has been shown to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to reduce inflammation in animal models of inflammatory diseases, such as rheumatoid arthritis and colitis. Additionally, this compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
N-(4-acetamidophenyl)-2,4-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-11(20)18-12-4-6-13(7-5-12)19-17(21)15-9-8-14(22-2)10-16(15)23-3/h4-10H,1-3H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFVLXFYALRFBPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-cyclopentyl-N-{2-[4-(hydroxymethyl)-1-piperidinyl]-5,6,7,8-tetrahydro-5-quinazolinyl}acetamide](/img/structure/B6098312.png)
![N-benzyl-7-(2-methoxyethyl)-6-oxo-2,7-diazaspiro[4.5]decane-2-carboxamide](/img/structure/B6098316.png)
![1-(4-{2-[3-(hydroxymethyl)-3-(2-phenoxyethyl)-1-piperidinyl]-2-oxoethoxy}phenyl)ethanone](/img/structure/B6098327.png)
![(1-{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-piperidinyl)methanol](/img/structure/B6098335.png)

![ethyl 2-{[(4-iodo-1H-pyrazol-1-yl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B6098351.png)
![N-{anilino[(4,6-dimethyl-2-pyrimidinyl)amino]methylene}benzamide](/img/structure/B6098362.png)
![2-(4-methoxyphenyl)-N-({1-[3-(6-oxo-1,4,5,6-tetrahydro-3-pyridazinyl)propanoyl]-3-piperidinyl}methyl)acetamide](/img/structure/B6098368.png)
![1-(1-azocanyl)-3-(2-methoxy-4-{[(2-thienylmethyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6098374.png)
![2-methyl-3-(1-naphthyl)-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B6098381.png)

![2-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-5-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B6098402.png)
![1-({1-butyl-2-[(cyclobutylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)-3-propoxypiperidine](/img/structure/B6098411.png)
